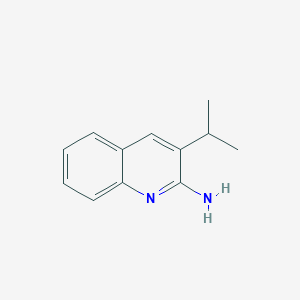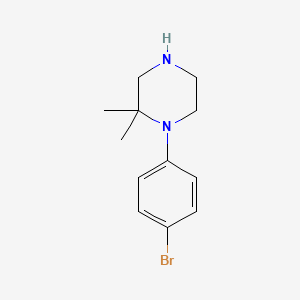
1-(4-Bromophenyl)-2,2-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2,2-dimethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries due to their ability to modulate pharmacokinetic properties. The presence of a bromine atom in the para position of the phenyl ring adds unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine typically involves the reaction of 4-bromophenylamine with 2,2-dimethylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often conducted under inert atmospheres.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, oxidized or reduced derivatives, and complex molecules formed through coupling reactions.
Scientific Research Applications
1-(4-Bromophenyl)-2,2-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,2-dimethylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,2-dimethylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(4-Fluorophenyl)-2,2-dimethylpiperazine: Contains a fluorine atom, which affects its biological activity and pharmacokinetic properties.
1-(4-Methylphenyl)-2,2-dimethylpiperazine: The presence of a methyl group instead of bromine results in different chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it a valuable subject of study and application in scientific research.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpiperazine |
InChI |
InChI=1S/C12H17BrN2/c1-12(2)9-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
GZOKRWQQKNMOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
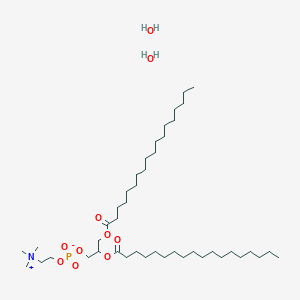
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
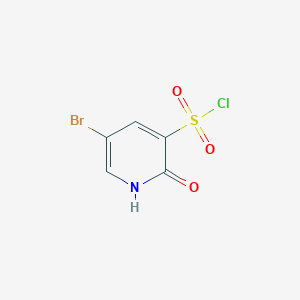
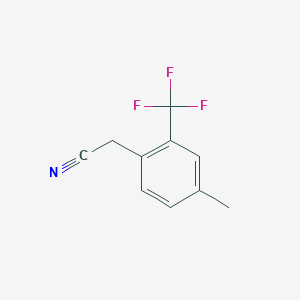
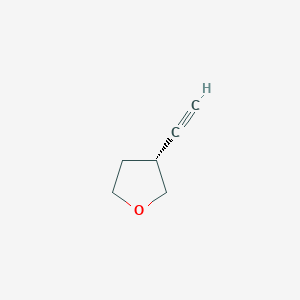
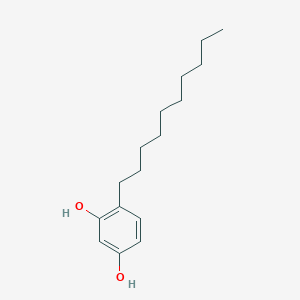
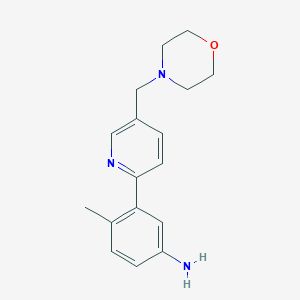
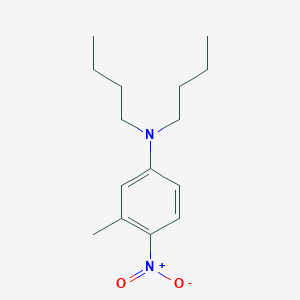

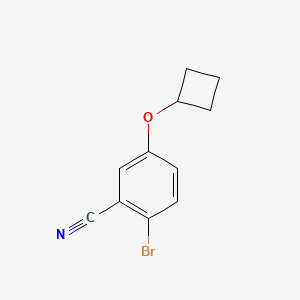
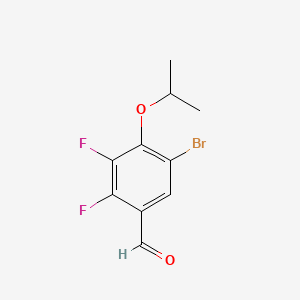
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
